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Benzoic acid, 4-(2-thienyl)-, ethyl ester

Cat. No.: B14167286
CAS No.: 75601-33-1
M. Wt: 232.30 g/mol
InChI Key: HUGDGQUJYNNTSA-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Esters in Synthetic Chemistry and Chemical Biology

Aromatic esters are a fundamental class of organic compounds characterized by an ester functional group attached to an aromatic ring. Their prevalence in both natural and synthetic contexts underscores their significance. In nature, they are responsible for the characteristic fragrances of many fruits and flowers. steme.org Industrially, they are widely used as feedstock chemicals in the production of polymers, pharmaceuticals, cosmetics, and food flavorings. waseda.jpresearchgate.net

From a synthetic chemistry perspective, aromatic esters are valued for their stability and versatile reactivity. They serve as crucial intermediates and building blocks for constructing more complex molecular frameworks. nih.gov The ester group can function as a protecting group for carboxylic acids, and it can be transformed into a variety of other functional groups. Furthermore, the aromatic ring of the ester can participate in numerous reactions, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for extensive molecular diversification. rsc.org In chemical biology, aromatic esters are incorporated into molecular probes and therapeutic agents, where their properties can be finely tuned to interact with biological systems.

Significance of the Thiophene (B33073) Moiety in Heterocyclic Compound Design

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest to organic and medicinal chemists. nih.gov The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a particularly privileged scaffold in drug discovery and materials science. nih.govresearchgate.net Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often substitute for a benzene ring in a biologically active molecule without significantly altering its shape, while potentially improving its properties. cognizancejournal.com

The incorporation of a thiophene moiety can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. nih.gov Consequently, thiophene derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netresearcher.lifenih.gov This broad utility has made the thiophene nucleus a key component in numerous FDA-approved drugs. nih.gov Beyond medicine, the electronic properties of thiophene make it a valuable component in the design of organic semiconductors and other functional materials. nih.gov

Overview of 4-(2-Thienyl)benzoic Acid and its Ester Analogues in Scholarly Literature

The compound 4-(2-Thienyl)benzoic acid and its ester derivatives are bi-aryl structures that link a benzene ring to a thiophene ring. This structural motif has been a subject of academic and industrial research, primarily explored through synthetic methodologies like the Suzuki cross-coupling reaction. This powerful reaction typically involves coupling an aryl halide (e.g., a 4-bromobenzoate) with a thiophene-boronic acid derivative in the presence of a palladium catalyst to form the key carbon-carbon bond between the two aromatic rings. mdpi.com

Scholarly articles describe the synthesis and characterization of these compounds, often as intermediates for more complex targets. nih.govresearchgate.net Research has investigated their potential applications in areas such as liquid crystals, organic electronics, and as scaffolds for developing new pharmaceuticals. The specific arrangement of the thiophene and benzene rings gives rise to unique electronic and photophysical properties that are of fundamental interest for materials science applications.

Rationale for Academic Investigation of Benzoic Acid, 4-(2-Thienyl)-, Ethyl Ester

The specific molecule, this compound, serves as a model compound that embodies the characteristics discussed in the preceding sections. Its investigation is driven by several key factors:

Synthetic Utility: It is a versatile synthetic intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the thiophene and benzene rings can be further functionalized.

Material Science Potential: As a conjugated bi-aryl system, it possesses inherent electronic and photophysical properties. It can be seen as a fundamental building block for larger, more complex conjugated polymers or small molecules intended for use in organic light-emitting diodes (OLEDs), field-effect transistors, or photovoltaic devices.

Medicinal Chemistry Scaffolding: The 4-(2-thienyl)benzoate core provides a rigid scaffold that can be decorated with various substituents to explore structure-activity relationships in drug discovery programs. The known biological significance of both the thiophene and benzoic acid moieties makes this a rational starting point for identifying new therapeutic leads. researchgate.neteaht.orgpreprints.org

Fundamental Research: Studying the precise physicochemical properties of this molecule, such as its crystal structure, spectroscopic characteristics, and reactivity, provides valuable data that contributes to a deeper understanding of structure-property relationships in organic compounds.

Below is a table summarizing the key properties of the constituent molecular fragments, providing further rationale for the compound's academic interest.

Molecular FragmentKey Properties and Rationale for Investigation
Ethyl Benzoate (B1203000) Well-understood reactivity, synthetic handle (ester group), contributes to molecular stability, common in pharmaceuticals and materials. chemicalbook.comcibtech.org
Thiophene Aromatic heterocycle, acts as a bioisostere for benzene, imparts unique electronic properties, common in FDA-approved drugs and organic electronics. nih.govcognizancejournal.comnih.gov
Bi-aryl Linkage Creates a conjugated system, allows for electronic communication between rings, forms a rigid scaffold for further functionalization, core of many liquid crystals and functional materials.

The systematic study of "this compound" thus provides insights that are relevant across multiple sub-disciplines of chemistry, from synthetic methodology to the design of new functional materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B14167286 Benzoic acid, 4-(2-thienyl)-, ethyl ester CAS No. 75601-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75601-33-1

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 4-thiophen-2-ylbenzoate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)11-7-5-10(6-8-11)12-4-3-9-16-12/h3-9H,2H2,1H3

InChI Key

HUGDGQUJYNNTSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Strategic Organic Transformations

Esterification Reactions for the Formation of the Ethyl Ester Moiety

The conversion of the carboxylic acid group of 4-(2-thienyl)benzoic acid into an ethyl ester is a fundamental transformation that can be accomplished through several established methods.

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols. organic-chemistry.orgquora.com The reaction involves heating the carboxylic acid, in this case, 4-(2-thienyl)benzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, strategies are employed based on Le Chatelier's principle. libretexts.org This typically involves using a large excess of ethanol, which acts as both the solvent and the reagent, or the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com The mechanism proceeds through the acid-catalyzed protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. organic-chemistry.orglibretexts.org While highly effective, particularly on a large scale, the requirement for strong acids and high temperatures may not be suitable for substrates with sensitive functional groups. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Fischer esterification reactions, significantly reducing reaction times compared to conventional heating. researchgate.net

To circumvent the harsh conditions of Fischer esterification and its equilibrium limitations, various coupling reagents are utilized to activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net These methods typically proceed under milder conditions and at ambient temperatures.

One common class of coupling reagents is carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC). In this process, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol to form the ester. More recent and stable triflylpyridinium reagents have also been developed that mediate the effective synthesis of esters at room temperature within minutes, showing broad substrate compatibility and excellent preservation of stereochemistry where applicable. organic-chemistry.org Other activating agents include onium salts and reagents like di-2-thienyl carbonate, which, in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), smoothly converts carboxylic acids and alcohols to their corresponding esters under mild conditions. researchgate.net The Mitsunobu reaction also serves as an effective method for the esterification of benzoic acids. researchgate.net

Transesterification is another equilibrium-controlled process for synthesizing esters. This method would involve converting a different ester of 4-(2-thienyl)benzoic acid (for example, the methyl ester) into the desired ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. organic-chemistry.org The reaction is driven to completion by using a large excess of ethanol or by removing the lower-boiling alcohol byproduct (in this case, methanol) through distillation. google.com Catalysts for transesterification can range from strong acids and bases to organocatalysts like N-heterocyclic carbenes (NHCs) and various metal salts, such as scandium(III) triflate or zinc clusters, which can promote the reaction under mild conditions. organic-chemistry.org

MethodTypical Reagents/CatalystsConditionsAdvantagesDisadvantages
Fischer Esterification Ethanol, H₂SO₄ or TsOH (cat.)Reflux, excess alcoholEconomical, simple reagents, suitable for large scaleEquilibrium-limited, requires harsh conditions (heat, strong acid), may not tolerate sensitive functional groups
Coupling Reagent-Mediated DCC, EDC, Tf-DMAP, DMAPOften room temperatureMild conditions, high yields, not equilibrium-limitedReagents can be expensive, stoichiometric byproducts must be removed
Transesterification Ethanol, Acid or Base catalyst (e.g., NaOEt)Reflux, excess alcoholUseful for converting one ester to anotherEquilibrium-limited, requires removal of alcohol byproduct

Approaches for the Regioselective Installation of the 2-Thienyl Group

The creation of the C-C bond between the benzene (B151609) and thiophene (B33073) rings is a critical step in the synthesis of the target molecule. Modern organometallic cross-coupling reactions provide powerful and versatile tools for this purpose.

Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for constructing carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for synthesizing biaryl compounds. frontiersin.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid reagents. nih.gov For the synthesis of ethyl 4-(2-thienyl)benzoate, the most direct approach involves the coupling of ethyl 4-bromobenzoate (B14158574) with thiophene-2-boronic acid or its corresponding pinacol (B44631) ester. frontiersin.orgnih.gov

This transformation is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. frontiersin.orgbeilstein-journals.orgmdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide (ethyl 4-bromobenzoate), transmetalation of the thienyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. frontiersin.org

The reaction requires a base, such as K₂CO₃, K₃PO₄, or Na₂CO₃, to facilitate the transmetalation step. beilstein-journals.orgmdpi.com The choice of ligand for the palladium catalyst is also crucial and can significantly impact the reaction's efficiency, with various phosphine-based ligands being commonly employed. frontiersin.orgnih.gov The reaction is typically carried out in solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), or 1,2-dimethoxyethane (B42094) (DME). beilstein-journals.orgresearchgate.net Studies have shown that catalyst systems based on Pd(0) and bulky phosphine (B1218219) ligands can be remarkably effective for the cross-coupling of thiophene-2-boronic esters, achieving good to excellent yields with low catalyst loadings and short reaction times. frontiersin.orgnih.gov

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventYield
Aryl BromideThiophene-2-boronic acid pinacol esterPd₂(dba)₃ / L1K₂CO₃THF/H₂OGood to Excellent nih.gov
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneGood mdpi.comresearchgate.net
Bromoaryl amidesNaphthaleneboronic acidsPd₂(dba)₃ / Chiral LigandK₃PO₄THFUp to 99% beilstein-journals.org
3-Bromo-benzo[b]thiophene-2-carboxaldehydeo-Formyl-phenylboronic acidPd(PPh₃)₄Na₂CO₃DMEGood researchgate.net

Direct C-H Arylation of Thiophenes

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of one of the coupling partners, in this case, the thiophene. The synthesis of ethyl 4-(2-thienyl)benzoate can be achieved by the direct coupling of thiophene with ethyl 4-halobenzoate.

This transformation is typically catalyzed by palladium complexes, often in the presence of a phosphine ligand and a base. The reaction proceeds through a concerted metalation-deprotonation pathway or an oxidative addition-reductive elimination cycle, directly activating a C-H bond on the thiophene ring. The regioselectivity of the C-H activation is a critical aspect, with the C2 and C5 positions of thiophene being the most reactive.

Reactant 1Reactant 2CatalystLigandBaseSolventYield
ThiopheneEthyl 4-iodobenzoatePd(OAc)₂P(o-tol)₃K₂CO₃DMAcGood
ThiopheneEthyl 4-bromobenzoatePdCl₂(dppf)PivOHCs₂CO₃TolueneModerate to Good

This is an interactive data table based on typical direct C-H arylation conditions.

The development of more efficient and selective catalyst systems continues to enhance the utility of this powerful synthetic tool.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) is another potential pathway for the synthesis of ethyl 4-(2-thienyl)benzoate, although it is generally less common for this specific transformation compared to cross-coupling methods. This strategy would typically involve the reaction of a nucleophilic thiophene species with an electrophilic benzene derivative.

For this to be a viable route, the benzene ring must be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of ethyl 4-(2-thienyl)benzoate, a suitable precursor could be ethyl 4-fluorobenzoate, where the fluorine atom acts as the leaving group. The nucleophile would be a thiophene anion, such as 2-lithiothiophene or 2-thienylmagnesium bromide. The reaction proceeds through a Meisenheimer complex intermediate.

A hypothetical reaction scheme could be:

Reactant 1: Ethyl 4-nitrobenzoate (B1230335) (with nitro group as an activating group)

Reactant 2: 2-Thienyl anion (generated from thiophene and a strong base)

Solvent: A polar aprotic solvent like DMSO or DMF.

However, the lack of a strongly activating group on the standard precursors for ethyl 4-(2-thienyl)benzoate makes this a challenging approach.

Multi-Step Synthesis Pathways from Precursors

The synthesis of ethyl 4-(2-thienyl)benzoate can also be accomplished through multi-step pathways starting from more readily available precursors. One plausible route involves the initial synthesis of 4-(2-thienyl)benzoic acid, followed by its esterification.

Step 1: Synthesis of 4-(2-thienyl)benzoic acid

This can be achieved using one of the cross-coupling methods described above, for example, a Suzuki coupling between 4-carboxyphenylboronic acid and 2-bromothiophene.

Reactant 1Reactant 2CatalystBaseSolvent
4-Carboxyphenylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/Water

Step 2: Esterification of 4-(2-thienyl)benzoic acid

The resulting carboxylic acid can then be esterified to the ethyl ester using standard methods, such as Fischer esterification.

Reactant 1: 4-(2-Thienyl)benzoic acid

Reactant 2: Ethanol

Catalyst: Concentrated sulfuric acid

Conditions: Reflux

This multi-step approach offers flexibility as the intermediate carboxylic acid can be a versatile precursor for other derivatives as well.

Advanced Spectroscopic and Structural Elucidation Techniques in Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores. In the case of ethyl 4-(2-thienyl)benzoate, the key chromophore is the extended π-conjugated system comprising the benzene (B151609) ring, the thiophene (B33073) ring, and the ethyl ester group. This conjugation significantly influences the electronic transitions and, consequently, the UV-Vis absorption spectrum.

The spectrum is expected to be dominated by intense absorptions corresponding to π → π* transitions. The extended conjugation between the phenyl and thienyl rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, non-conjugated chromophores like benzene or ethyl benzoate (B1203000). shimadzu.comlibretexts.org The presence of the sulfur atom in the thiophene ring, with its lone pair of electrons, can also participate in the conjugated system, further influencing the position and intensity of the absorption bands.

Theoretical and experimental studies on similar conjugated systems containing both thiophene and benzene rings confirm that their electronic properties and absorption spectra are heavily dependent on this π-conjugation. nih.gov While the spectrum of benzoic acid shows two primary absorption bands, the addition of the conjugated thienyl group to the ethyl benzoate framework is anticipated to shift these absorptions to longer wavelengths, potentially into the near-UV region. researchgate.netrsc.org

Table 1: Expected UV-Vis Absorption Data for Ethyl 4-(2-thienyl)benzoate

Transition TypeChromophore SystemExpected Wavelength (λmax) Range
π → πPhenyl-Thiophene Conjugated System280 - 350 nm
π → πBenzenoid System240 - 280 nm

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For ethyl 4-(2-thienyl)benzoate, the molecular formula is C₁₃H₁₂O₂S. HRMS can precisely confirm this composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is frequently used to confirm the structures of newly synthesized thiophene-containing derivatives and other complex organic molecules. mdpi.comscielo.br

The theoretical monoisotopic mass of C₁₃H₁₂O₂S can be calculated as follows:

(13 x 12.000000) for Carbon

(12 x 1.007825) for Hydrogen

(2 x 15.994915) for Oxygen

(1 x 31.972071) for Sulfur

This calculation yields a precise mass that can be compared against the experimentally determined value from an HRMS instrument.

Table 2: HRMS Data for Ethyl 4-(2-thienyl)benzoate

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion Types (ESI)Expected Accurate Mass (m/z)
C₁₃H₁₂O₂S232.05580[M+H]⁺233.06363
[M+Na]⁺255.04555
[M+K]⁺271.01949

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When a molecule of ethyl 4-(2-thienyl)benzoate is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation.

The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for benzoate esters include the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion, and the loss of ethylene (B1197577) (C₂H₄) followed by the loss of a carboxyl radical. researchgate.netnih.gov The presence of the thienyl group introduces additional fragmentation possibilities.

Expected Fragmentation Pathways:

Molecular Ion (M⁺•): The parent ion corresponding to the entire molecule.

Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester results in the loss of •OCH₂CH₃ (45 Da) to yield the 4-(2-thienyl)benzoyl cation, which is expected to be a major peak.

Loss of Ethylene: A common rearrangement for ethyl esters can lead to the loss of C₂H₄ (28 Da).

Formation of Thienyl Cation: Fragmentation may lead to the formation of the C₄H₃S⁺ ion.

Table 3: Predicted Major Fragments in the EI-MS of Ethyl 4-(2-thienyl)benzoate

m/z Value (Predicted)Ion StructureDescription
232[C₁₃H₁₂O₂S]⁺•Molecular Ion (M⁺•)
187[C₁₁H₇OS]⁺Loss of ethoxy radical (•OCH₂CH₃)
159[C₁₁H₇S]⁺Loss of CO from the m/z 187 fragment
115[C₇H₃S]⁺Further fragmentation
83[C₄H₃S]⁺Thienyl cation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.gov Unlike EI-MS, ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This makes it an excellent complementary technique to EI-MS and is often coupled with HRMS for accurate mass determination. mdpi.com For ethyl 4-(2-thienyl)benzoate, ESI-MS would be expected to produce a strong signal for the protonated molecule at an m/z corresponding to the molecular weight plus the mass of a proton.

Table 4: Expected Ions in the ESI-MS of Ethyl 4-(2-thienyl)benzoate

Ion TypeFormulaCalculated m/z
Protonated Molecule[C₁₃H₁₂O₂S + H]⁺233.0636
Sodium Adduct[C₁₃H₁₂O₂S + Na]⁺255.0456
Potassium Adduct[C₁₃H₁₂O₂S + K]⁺271.0195

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of ethyl 4-(2-thienyl)benzoate would determine accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

A key structural parameter of interest is the dihedral angle between the planes of the benzene and thiophene rings. Due to some steric hindrance, the two rings are not expected to be perfectly coplanar. Crystal structures of similar molecules containing linked phenyl and thienyl rings show a wide range of dihedral angles, often between 10° and 50°, depending on the nature of the linker and the crystal packing forces. nih.govresearchgate.net This angle is critical as it affects the extent of π-conjugation and, therefore, the electronic and optical properties of the molecule. The analysis would also reveal details about intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Table 5: Expected or Typical Crystallographic Parameters for Ethyl 4-(2-thienyl)benzoate (based on related structures)

ParameterDescriptionExpected Value RangeReference Compound(s)
Dihedral AngleAngle between the mean planes of the phenyl and thiophene rings10° - 50°4-(2-Thienylmethyleneamino)benzoic acid nih.gov, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate (B104242) researchgate.net
C=O Bond LengthLength of the carbonyl double bond in the ester group1.20 - 1.23 ÅGeneral ester structures
C-O Bond LengthLength of the single bond between the carbonyl carbon and the ethoxy oxygen1.33 - 1.36 ÅGeneral ester structures
Intermolecular InteractionsNon-covalent forces stabilizing the crystal latticeC-H···O bonds, π-π stacking2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for predicting the stability, reactivity, and spectroscopic properties of "Benzoic acid, 4-(2-thienyl)-, ethyl ester."

Density Functional Theory (DFT) has emerged as a leading method for the computational study of substituted benzoic acid esters due to its balance of accuracy and computational efficiency. nih.govbiointerfaceresearch.com For "this compound," DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(2d,2p), are used to determine its optimized ground state geometry. researchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability.

The electronic structure is also elucidated through DFT, providing insights into the distribution of electron density and the molecular electrostatic potential. This information is critical for identifying regions of the molecule that are electron-rich or electron-poor, which in turn influences its interactions with other chemical species. The calculated vibrational frequencies from DFT can be correlated with experimental infrared and Raman spectra to confirm the computed structure. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

Property Predicted Value
Method DFT/B3LYP/6-311++G(2d,2p)
Total Energy (Typical values range from -800 to -1200 Hartrees)
Dipole Moment (Typical values range from 2 to 4 Debye)

Note: The values in this table are illustrative and based on typical results for structurally similar aromatic esters from computational studies.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy for studying molecular systems. nih.gov Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be applied to "this compound" to further refine the understanding of its electronic structure and geometry. researchgate.net

While computationally more demanding than DFT, ab initio methods can provide benchmark data for comparison. For instance, MP2 calculations are particularly effective in accounting for electron correlation effects, which can be important for accurately describing the non-covalent interactions within the molecule and between molecules. These methods are also employed to calculate excited state properties, although this falls outside the scope of ground state investigations. tue.nl

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. youtube.com In "this compound," the HOMO is expected to be delocalized across the π-conjugated system, encompassing the thienyl and phenyl rings. The energy of the HOMO (EHOMO) is a critical parameter; a higher EHOMO indicates a greater propensity for electron donation and thus higher reactivity towards electrophiles. The spatial distribution of the HOMO can pinpoint the most likely sites for electrophilic attack.

Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com The energy of the LUMO (ELUMO) is indicative of its electron-accepting capability, with a lower ELUMO signifying a stronger electrophilic character. For "this compound," the LUMO is also anticipated to be distributed over the aromatic system. The locations of the largest lobes of the LUMO suggest the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity and lower stability. Conversely, a larger HOMO-LUMO gap is characteristic of a more stable and less reactive molecule. This energy gap is also related to the molecule's electronic absorption properties.

Table 2: Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy (EHOMO) -6.0 to -5.5
LUMO Energy (ELUMO) -2.0 to -1.5

Note: The values in this table are illustrative and based on typical results for structurally similar aromatic esters from computational studies. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles, while blue signifies regions of positive potential, which are electron-poor and attractive to nucleophiles. Green and yellow represent areas with intermediate or near-zero potential.

A comprehensive search of scientific literature did not yield specific studies on the Molecular Electrostatic Potential (MEP) mapping of this compound. Such a study would theoretically identify the electron-rich areas, likely around the oxygen atoms of the ester group and the sulfur atom of the thiophene (B33073) ring, as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would be expected to show positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It allows for the investigation of intramolecular and intermolecular interactions, such as charge transfer (donor-acceptor interactions) and hyperconjugation, by analyzing the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonds or Rydberg orbitals). uni-muenchen.de This analysis provides quantitative insights into the stability and reactivity of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). These theoretical predictions are highly valuable for interpreting experimental spectra, assigning spectral features to specific atomic or molecular motions, and confirming the structure of synthesized compounds. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

A detailed computational study predicting the NMR chemical shifts and vibrational frequencies specifically for this compound could not be found in the public domain. Such a study would involve optimizing the molecular geometry and then performing calculations to obtain the theoretical spectra, which could then be compared with experimental data for validation.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in optoelectronics, such as frequency conversion and optical switching. mdpi.com Computational methods can be employed to predict the NLO properties of molecules by calculating parameters like the first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. researchgate.net

While the NLO properties of various organic compounds, including some containing thiophene, have been investigated, a specific computational study on the non-linear optical properties of this compound is not available in the reviewed literature. researchgate.net A theoretical investigation would be necessary to determine if the 2-thienyl group (as a potential donor) and the ethyl benzoate (B1203000) moiety (as a potential acceptor) linked through the phenyl ring create a significant NLO response.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical Context)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These methods are instrumental in understanding the mechanism of action of potential drug candidates in a preclinical context.

Although molecular docking studies have been performed on various derivatives of benzoic acid and thiophene, a specific investigation into the molecular docking and dynamics simulations of this compound with any particular biological target could not be located in the scientific literature. nih.govmdpi.com Such studies would be essential to explore its potential as a therapeutic agent by identifying its possible biological targets and elucidating the nature of its interactions at the molecular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

The potency and selectivity of bioactive compounds can be significantly modulated by the introduction of various substituents. In the case of the Benzoic acid, 4-(2-thienyl)-, ethyl ester scaffold, modifications to either the thiophene (B33073) or the benzene (B151609) ring can lead to substantial changes in biological activity.

The thiophene ring, a bioisostere of the benzene ring, is a common feature in many pharmaceuticals due to its electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions. The position of the thiophene ring at the 4-position of the benzoic acid is crucial. Studies on related biaryl systems have demonstrated that this linkage creates a specific spatial arrangement that can be critical for fitting into the binding pocket of a receptor or enzyme.

Substituents on the thiophene ring itself can have a profound impact. For instance, the introduction of a lipophilic group, such as a halogen or a small alkyl group, at the 5-position of the thiophene ring could enhance binding to a hydrophobic pocket within a biological target. Conversely, a hydrogen bond donor or acceptor at this position might facilitate interactions with polar amino acid residues. The electronic nature of the substituent is also a key determinant; electron-withdrawing groups can influence the acidity of the thiophene protons and modulate pi-pi stacking interactions, while electron-donating groups can have the opposite effect.

Similarly, substitutions on the benzene ring can fine-tune the molecule's activity. For example, the addition of a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding opportunities or alter the compound's metabolic stability. The ethyl ester group itself is a critical pharmacophoric feature. The size and nature of this ester can influence solubility, cell permeability, and susceptibility to hydrolysis by esterases, thereby affecting the compound's pharmacokinetic profile.

Table 1: Hypothetical Substituent Effects on the Biological Potency of a 4-(2-thienyl)benzoate Scaffold

Substituent PositionSubstituent TypePredicted Effect on PotencyRationale
Thiophene C5Electron-withdrawing (e.g., -NO2)Decrease/IncreaseMay alter electronic interactions with the target; effect is target-dependent.
Thiophene C5Lipophilic (e.g., -CH3, -Cl)IncreasePotential for enhanced hydrophobic interactions within a binding pocket.
Benzene C2/C6Bulky group (e.g., -t-butyl)DecreaseMay introduce steric hindrance, preventing optimal binding.
Benzene C3/C5Hydrogen bond donor (e.g., -OH)IncreaseCould form key hydrogen bonds with the biological target.

The principles of rational design are central to modern drug discovery, aiming to create molecules with improved affinity and selectivity for a specific biological target. For a scaffold like this compound, rational design would involve a structure-based or ligand-based approach.

In a structure-based approach, if the three-dimensional structure of the target protein is known, computational docking studies can be employed to predict the binding orientation of the ethyl 4-(2-thienyl)benzoate core. This information can then guide the design of new derivatives with optimized interactions. For example, if the thiophene moiety is predicted to be in proximity to a specific amino acid residue, modifications can be made to the thiophene ring to maximize this interaction. In silico-guided rational drug design has been successfully applied to other thiophene-containing compounds to improve their binding properties. nih.gov

De novo design strategies can also be utilized, where novel molecules are constructed fragment by fragment within the constraints of the target's binding site. Starting with the ethyl 4-(2-thienyl)benzoate scaffold, computational algorithms could suggest novel functional groups to be added to the core structure to enhance binding affinity. This approach is particularly useful for exploring novel chemical space and identifying non-obvious structural modifications that could lead to improved biological activity. The thiophene scaffold itself is a common starting point for the design of inhibitors for various enzymes. mdpi.com

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR model could be developed to predict the activity of novel derivatives before their synthesis.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives revealed that inhibitory activity increases with an increase in hydrophobicity and molar refractivity. nih.gov A similar approach could be applied to derivatives of this compound. The resulting QSAR model could provide valuable insights into the key structural features required for activity and guide the design of more potent compounds. For example, if the model indicates that a higher logP is correlated with better activity, medicinal chemists could focus on synthesizing more lipophilic analogues.

Table 2: Key Descriptors in a Hypothetical QSAR Model for 4-(2-thienyl)benzoate Analogs

DescriptorTypePotential Influence on Activity
LogPPhysicochemicalHydrophobicity, membrane permeability.
Molar Refractivity (MR)PhysicochemicalMolecular volume and polarizability, related to binding site fit.
Dipole MomentElectronicStrength and orientation of polar interactions.
HOMO/LUMO EnergiesElectronicReactivity and ability to participate in charge-transfer interactions.

The preferred conformation of the molecule in solution may not be the same as its bioactive conformation when bound to a receptor. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify low-energy conformers. These studies can provide insights into the flexibility of the molecule and the energetic cost of adopting a bioactive conformation.

The ethyl ester group also has conformational flexibility, with rotation possible around the ester bonds. The orientation of the ester group can be crucial for making specific interactions with the target protein. Understanding the preferred conformations of the molecule is therefore essential for rational drug design and for interpreting SAR data. For instance, the introduction of a bulky substituent near the biaryl linkage could restrict rotation and lock the molecule into a specific conformation, which may either enhance or diminish its biological activity depending on whether that conformation is favorable for binding.

Based on a comprehensive search of scientific literature, there is currently no specific information available detailing the application of the chemical compound "this compound" in the fields outlined in the request.

The provided outline requires detailed research findings on the use of this specific compound in:

Organic Semiconductors

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Solar Cells

Monomer Synthesis for Polymerization

Searches for "this compound" (also known as ethyl 4-(2-thienyl)benzoate) did not yield any results where this molecule is used as a component in organic electronics, photonics, or for the specified polymer chemistry applications.

While the constituent parts of the molecule—a thiophene ring and a benzoate (B1203000) group—are common structural motifs in materials developed for these advanced applications, the specific combination as "this compound" is not documented in the literature for these purposes. Research in organic electronics and polymer science tends to focus on more complex, often larger, conjugated systems or specifically functionalized monomers to achieve the desired electronic and physical properties.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed content for each specified section and subsection, as no such research appears to have been published.

Material Science and Advanced Chemical Applications

Integration into Polymer Chemistry and Network Formation

Formation of Cross-Linked Polymers

There is no available scientific literature or documented research that describes the use of Benzoic acid, 4-(2-thienyl)-, ethyl ester as a monomer or cross-linking agent in the formation of cross-linked polymers. Its potential reactivity or suitability for polymerization processes has not been reported.

Catalytic Applications in Organic Synthesis

No studies were identified that investigate or demonstrate the use of this compound in catalytic applications.

Ligand Design for Metal-Catalyzed Reactions

The potential of this compound as a ligand for metal-catalyzed reactions has not been explored in the available literature. There are no reports on its coordination chemistry or its application in forming catalytically active metal complexes.

Role in Aerobic Oxidative Coupling

Research detailing the role or efficacy of this compound in facilitating or participating in aerobic oxidative coupling reactions is not present in the current body of scientific publications.

Supramolecular Assembly and Non-Covalent Interactions

There is no information available on the involvement of this compound in supramolecular assembly. Studies concerning its non-covalent interactions, self-assembly properties, or its use as a building block for larger supramolecular structures have not been published.

Role as Chemical Intermediates in Advanced Synthesis

While structurally related compounds may serve as intermediates, there is no specific information available that documents the role of this compound as a key chemical intermediate in documented advanced synthesis pathways for complex molecules.

Synthesis and Academic Exploration of Derivatives and Analogues of Benzoic Acid, 4 2 Thienyl , Ethyl Ester

Design and Synthesis of Novel Thiophene-Substituted Benzoic Acid Ester Analogues

The synthesis of ethyl 4-(2-thienyl)benzoate and its analogues often employs modern cross-coupling reactions, which are highly efficient for creating carbon-carbon bonds between aromatic rings. The most common and effective method is the Palladium-catalyzed Suzuki-Miyaura coupling. youtube.commdpi.com This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester derivative.

In a representative synthesis of the parent compound, ethyl 4-bromobenzoate (B14158574) is reacted with thiophene-2-boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium carbonate in a suitable solvent system, often a mixture of toluene (B28343) and water. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl structure. rsc.org

The design of novel analogues can be achieved by modifying either the thiophene (B33073) or the benzoic acid starting materials. For instance, substituted thiophene boronic acids can be used to introduce various functional groups onto the thiophene ring. Similarly, using different substituted ethyl bromobenzoates allows for modification of the benzene (B151609) ring. This modular approach enables the creation of a library of compounds with diverse electronic and steric properties for further investigation.

Alternative synthetic routes to thiophene-containing compounds include the Paal-Knorr and Gewald reactions, although these are generally used for the initial formation of the thiophene ring itself rather than for coupling it to another aromatic system. nih.gov Once the core 4-(2-thienyl)benzoic acid is synthesized, standard esterification procedures, such as Fischer-Speier esterification using ethanol (B145695) and an acid catalyst, can be employed to obtain the final ethyl ester product. chemicalbook.comgoogle.com

Below is a table of representative analogues that can be synthesized using these methods.

Starting Material 1 (Benzoate)Starting Material 2 (Thiophene)Resulting Analogue
Ethyl 4-bromobenzoateThiophene-2-boronic acidEthyl 4-(thiophen-2-yl)benzoate
Ethyl 4-bromo-2-fluorobenzoateThiophene-2-boronic acidEthyl 2-fluoro-4-(thiophen-2-yl)benzoate
Ethyl 4-bromobenzoate5-Methylthiophene-2-boronic acidEthyl 4-(5-methylthiophen-2-yl)benzoate
Ethyl 4-bromobenzoate5-Chlorothiophene-2-boronic acidEthyl 4-(5-chlorothiophen-2-yl)benzoate

Isosteric Replacements and Bioisosterism in Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance desired properties while minimizing undesirable ones. researchgate.net A bioisostere is a chemical group or molecule that has similar physical or chemical properties to another, which in turn produces broadly similar biological effects. researchgate.net The replacement of a benzene ring with a thiophene ring is a classic example of bioisosteric replacement. researchgate.netslideshare.net

Thiophene is considered a bioisostere of benzene due to several key similarities:

Aromaticity and Planarity: Both rings are aromatic and planar, allowing them to participate in similar π-π stacking interactions with biological targets.

Size and Shape: The five-membered thiophene ring is sterically similar to the six-membered benzene ring.

In the context of "Benzoic acid, 4-(2-thienyl)-, ethyl ester," the thiophene ring acts as a bioisosteric replacement for a phenyl ring, as seen in the analogous compound ethyl 4-phenylbenzoate (a biphenyl (B1667301) derivative). This substitution can lead to several important modulations in physicochemical properties:

Polarity and Solubility: Thiophene is generally more polar than benzene, which can lead to increased aqueous solubility and altered interactions with biological receptors.

Metabolism: The presence of the sulfur heteroatom introduces a new site for metabolism, potentially leading to different metabolic pathways and rates compared to the benzene analogue.

Receptor Binding: The sulfur atom's lone pair of electrons can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with a biological target that are not possible with a benzene ring. nih.gov

The concept of bioisosterism is a powerful tool in drug design, allowing chemists to fine-tune the properties of a molecule like ethyl 4-(2-thienyl)benzoate to improve its potential as a therapeutic agent. cognizancejournal.comnih.gov

PropertyBenzeneThiopheneImplication of Replacement
Ring Size6-membered5-memberedSimilar steric profile
AromaticityYesYesMaintained π-stacking ability researchgate.net
HeteroatomsNoYes (Sulfur)Potential for new hydrogen bonds, altered metabolism nih.gov
PolarityLowerHigherCan improve solubility and modify binding
Boiling Point80.1 °C84 °CSimilar physical properties cognizancejournal.com

Investigation of Positional Isomers and Stereoisomers

The investigation of positional isomers is a critical aspect of structure-activity relationship (SAR) studies, as the spatial arrangement of substituents can dramatically influence a molecule's properties and biological activity. For "this compound," several positional isomers can be synthesized and studied.

Isomerism based on substitution on the benzoic acid ring: The thiophene moiety can be attached to different positions of the ethyl benzoate (B1203000) core.

Ethyl 4-(2-thienyl)benzoate: The parent compound, with para-substitution.

Ethyl 3-(2-thienyl)benzoate: A meta-substituted isomer.

Ethyl 2-(2-thienyl)benzoate: An ortho-substituted isomer.

Isomerism based on the point of attachment to the thiophene ring: The benzoic acid moiety can also be attached to the 3-position of the thiophene ring instead of the 2-position.

Ethyl 4-(3-thienyl)benzoate: This isomer would be synthesized from ethyl 4-bromobenzoate and thiophene-3-boronic acid. The change in connectivity on the thiophene ring alters the angle between the two aromatic systems.

The electronic properties of the thiophene ring differ between the 2- and 3-positions, which would influence the properties of the resulting isomer. researchgate.net

Stereoisomers: For the parent compound, "this compound," there are no chiral centers, and the molecule is achiral. Therefore, it does not have stereoisomers such as enantiomers or diastereomers. Stereoisomerism would only become a factor if chiral substituents were introduced on either the benzoic acid or the thiophene ring, or on the ethyl ester group.

Isomer NameSubstitution PatternKey Difference
Ethyl 4-(2-thienyl)benzoatepara- on benzoate, 2- on thiopheneParent compound
Ethyl 3-(2-thienyl)benzoatemeta- on benzoate, 2- on thiopheneDifferent spatial arrangement
Ethyl 2-(2-thienyl)benzoateortho- on benzoate, 2- on thiopheneSteric hindrance may affect planarity
Ethyl 4-(3-thienyl)benzoatepara- on benzoate, 3- on thiopheneDifferent connectivity on thiophene ring

Modulation of Ester Functionality (e.g., other alkyl esters)

The ester functional group in "this compound" is another key point for chemical modification. Altering the alkyl chain of the ester can modulate properties such as lipophilicity, solubility, and metabolic stability. nih.gov These changes are often explored to optimize the pharmacokinetic profile of a compound in medicinal chemistry.

The synthesis of different alkyl esters of 4-(2-thienyl)benzoic acid can be achieved through several standard methods:

Direct Esterification: Reacting 4-(2-thienyl)benzoic acid with different alcohols (e.g., methanol, propanol, isopropanol, butanol) under acidic catalysis (Fischer esterification). wikipedia.org

Transesterification: Converting an existing ester, such as the methyl or ethyl ester, into a different ester by reacting it with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.org

Reaction with Alkyl Halides: Converting 4-(2-thienyl)benzoic acid to its carboxylate salt (e.g., with sodium carbonate) and then reacting it with an appropriate alkyl halide (e.g., methyl iodide, propyl bromide).

The hydrolysis of the ester back to the parent carboxylic acid is also a key reaction, which can occur under either acidic or basic conditions (saponification). libretexts.orglumenlearning.com The rate of this hydrolysis can be influenced by the size and nature of the alkyl group. nih.gov For instance, bulkier alkyl groups like tert-butyl may hydrolyze more slowly due to steric hindrance.

Ester AnalogueAlcohol Used for SynthesisPotential Change in Property
Methyl 4-(2-thienyl)benzoateMethanolPotentially less lipophilic than ethyl ester
n-Propyl 4-(2-thienyl)benzoaten-PropanolMore lipophilic than ethyl ester prepchem.com
Isopropyl 4-(2-thienyl)benzoateIsopropanolIncreased steric bulk near the ester
n-Butyl 4-(2-thienyl)benzoaten-ButanolFurther increase in lipophilicity

Future Research Directions and Emerging Paradigms

Integration with Green Chemistry Principles in Synthetic Design

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. wjpmr.comnih.gov For the synthesis of "Benzoic acid, 4-(2-thienyl)-, ethyl ester," which is likely prepared through cross-coupling reactions such as the Suzuki-Miyaura coupling, there are significant opportunities to implement greener methodologies. nih.gov

Future synthetic designs will focus on the following green chemistry principles:

Atom Economy: Synthetic methods will be optimized to maximize the incorporation of all starting materials into the final product, thereby reducing waste. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Research will aim to replace hazardous organic solvents with more environmentally benign alternatives like water or bio-solvents. acs.org Micellar synthetic chemistry, which utilizes surfactants in water to create nanoreactors, has shown success in achieving high yields for Suzuki cross-coupling reactions at room temperature and in the open air. mdpi.comunimib.it

Energy Efficiency: The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, will be a priority to reduce energy consumption. nih.gov

Table 1: Principles of Green Chemistry in Synthesis
PrincipleApplication in the Synthesis of this compound
Prevention of Waste Designing synthetic pathways that minimize byproducts.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and intermediates.
Designing Safer Chemicals Modifying the molecular structure to reduce toxicity while maintaining efficacy.
Safer Solvents and Auxiliaries Utilizing water, ionic liquids, or solvent-free conditions. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis. nih.govresearchgate.net
Reduce Derivatives Minimizing the use of protecting groups to reduce synthetic steps.
Catalysis Employing highly active and selective catalysts to improve reaction efficiency. nih.gov
Design for Degradation Designing the molecule to break down into benign products after its use.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. astrazeneca.commdpi.com For "this compound," AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel derivatives of the title compound. nih.gov These models can forecast properties such as binding affinity, toxicity, and pharmacokinetic profiles, thus prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative models can design new molecules with desired properties from scratch. By providing the model with a target profile, it can generate novel thiophene-containing structures that are likely to exhibit high efficacy and safety.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to "this compound" and its analogs. digitellinc.com These tools can analyze vast reaction databases to identify the most viable and cost-effective pathways.

Exploration of Multi-Targeted Therapeutic Strategies (Preclinical)

The "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. Thiophene (B33073) derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. sci-hub.seresearchgate.net Preclinical research on "this compound" should explore its potential as a multi-targeted therapeutic agent.

This approach involves designing single molecules that can modulate multiple targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Given that thiophene-based compounds have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, it is plausible that this ethyl ester could be developed as a multi-targeted agent. mdpi.com

Development of Advanced Characterization Techniques for Complex Biological Systems

Understanding the interaction of small molecules with their biological targets is crucial for drug development. Advanced characterization techniques are essential for elucidating the mechanism of action of "this compound."

Future research will likely employ a combination of the following techniques:

Surface Plasmon Resonance (SPR): A label-free technique used to measure the binding kinetics and affinity of small molecules to immobilized proteins in real-time. springernature.com

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. drugdiscoverytrends.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and its binding site on a target protein.

X-ray Crystallography: This technique can determine the three-dimensional structure of the compound bound to its target, offering insights into the specific molecular interactions.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can provide high-resolution structural information.

Table 2: Advanced Characterization Techniques
TechniqueInformation ProvidedApplication to "this compound"
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), binding affinity (KD)Quantifying the interaction with target proteins. springernature.com
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Understanding the thermodynamic drivers of binding. drugdiscoverytrends.com
Nuclear Magnetic Resonance (NMR) Structural information, binding site mappingElucidating the binding mode at an atomic level.
X-ray Crystallography High-resolution 3D structure of the complexVisualizing the precise interactions between the compound and its target.
Mass Spectrometry (MS) Molecular weight, identification of binding partnersConfirming binding and identifying protein targets.
Fluorescence Polarization (FP) Binding affinity in solutionHigh-throughput screening of binding interactions. nih.gov

Discovery of Novel Reaction Pathways and Catalytic Systems for Efficient Synthesis

The development of novel and efficient synthetic methods is a continuous endeavor in organic chemistry. For "this compound," the discovery of new reaction pathways and catalytic systems will be crucial for large-scale production and for accessing a wider range of derivatives.

Key areas of future research include:

Development of Novel Catalysts: The design of more active, stable, and selective catalysts for cross-coupling reactions will enable the synthesis to be performed under milder conditions and with lower catalyst loadings. nih.gov

C-H Activation: Direct arylation through C-H activation is an emerging strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for forging new chemical bonds under mild conditions. rsc.org The application of photoredox catalysis could unlock novel reaction pathways for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzoic acid, 4-(2-thienyl)-, ethyl ester, and how can purity be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed esterification between 4-(2-thienyl)benzoic acid and ethanol, using concentrated sulfuric acid or dicyclohexylcarbodiimide (DCC) as a catalyst. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester. Confirmation of purity can be achieved using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • 1H and 13C NMR : To confirm the ethyl ester group (e.g., triplet for ethyl CH3 at ~1.2 ppm, quartet for CH2 at ~4.3 ppm) and aromatic protons from the thienyl and benzoic acid moieties.
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ confirms the ester group.
  • GC-MS : To assess molecular ion peaks (e.g., [M]+) and fragmentation patterns, ensuring no residual starting materials or side products .

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodology : Perform systematic solubility tests in solvents like ethanol, DMSO, dichloromethane, and hexane under controlled temperatures (e.g., 25°C, 40°C). Quantify solubility using UV-Vis spectroscopy at λmax for the compound, calibrated against standard curves. Note discrepancies in literature by replicating conditions from conflicting studies .

Advanced Research Questions

Q. How does the electron-rich 2-thienyl substituent influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites.
  • Experimental Validation : Compare reaction kinetics (e.g., hydrolysis rates) with unsubstituted ethyl benzoate to isolate the thienyl group’s electronic effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate bioactivity studies (e.g., antimicrobial or antioxidant assays) using identical cell lines, concentrations, and negative/positive controls.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ethyl 4-[(trimethylsilyl)oxy]benzoate from plant extracts) to identify trends in substituent-driven activity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate absorption, distribution, and toxicity. Focus on logP (lipophilicity) and plasma protein binding.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina to rationalize bioactivity .

Q. What experimental designs are optimal for stability studies under varying storage conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via:

  • HPLC : Track peak area reduction for the parent compound.
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis to 4-(2-thienyl)benzoic acid). Compare results with parabens’ stability profiles, which share ester functionalities .

Contradiction Analysis and Mechanistic Studies

Q. Why might reported NMR chemical shifts for this compound vary across studies?

  • Methodology :

  • Solvent and Instrument Calibration : Replicate NMR experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to isolate solvent effects.
  • Dynamic Effects : Investigate rotational barriers of the thienyl group using variable-temperature NMR to assess conformational flexibility .

Q. How can researchers validate the compound’s role in modulating enzymatic activity?

  • Methodology :

  • In Vitro Assays : Use fluorogenic substrates to measure inhibition kinetics (Km, Vmax) against target enzymes (e.g., esterases or cytochrome P450 isoforms).
  • Structure-Activity Relationship (SAR) : Compare with ethyl 4-(methylphenylamino)benzoate derivatives to isolate structural contributors .

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